molecular formula C8H5ClN4O2 B8221979 4-Chloro-6-nitroquinazolin-7-amine

4-Chloro-6-nitroquinazolin-7-amine

Cat. No.: B8221979
M. Wt: 224.60 g/mol
InChI Key: UROPHCODJFBRBV-UHFFFAOYSA-N
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Description

4-Chloro-6-nitroquinazolin-7-amine (CAS 680972-68-3) is an organic compound with the molecular formula C8H5ClN4O2 and a molecular weight of 224.60 . It is part of the quinazoline family, a class of compounds known for their significant role in medicinal chemistry and drug discovery . Quinazoline derivatives are frequently investigated as core scaffolds in the development of targeted therapeutic agents, particularly for their inhibitory effects on various kinases . This compound serves as a valuable synthetic intermediate for researchers working in anticancer drug development. Recent scientific literature highlights that 6-nitro-4-substituted quinazoline derivatives are designed and synthesized as potential Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a well-validated target in oncology, and inhibitors can disrupt signaling pathways that regulate cancer cell proliferation and survival . The structural features of this compound, specifically the chloro group at the 4-position, make it a versatile building block for further chemical modifications to create novel compounds for biological evaluation against various cancer cell lines, such as colon cancer (HCT-116) and lung cancer (A549) cells . Please note that this product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

4-chloro-6-nitroquinazolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-8-4-1-7(13(14)15)5(10)2-6(4)11-3-12-8/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROPHCODJFBRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])N)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazoline Core Formation via Cyclization

The quinazoline scaffold is typically constructed from substituted anthranilic acid derivatives. For example, 2-amino-4-fluorobenzoic acid reacts with formamidine acetate in ethylene glycol monomethyl ether (EGME) under reflux to form 7-fluoro-4-hydroxyquinazoline . This intermediate undergoes nitration using a mixture of nitric and sulfuric acids at 10°C, yielding 7-fluoro-6-nitro-4-hydroxyquinazoline . Isomer removal via methanol washing ensures regiochemical purity (≥98%).

Key Reaction Conditions:

  • Cyclization: 2-amino-4-fluorobenzoic acid (1 eq), formamidine acetate (2 eq), EGME, reflux, 6 h.

  • Nitration: H2SO4/HNO3 (4:1), 10°C, 2 h.

  • Yield: 92% for cyclization; 85% post-isomer removal.

Chlorination of Hydroxyquinazoline Derivatives

Chlorination of the 4-hydroxy group is achieved using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) . For instance, 7-fluoro-6-nitro-4-hydroxyquinazoline treated with SOCl2 and catalytic DMF at 90°C for 5 h produces 4-chloro-7-fluoro-6-nitroquinazoline . Industrial-scale protocols report yields up to 78.3% when using POCl3 in toluene with triethylamine as a base.

Optimization Data:

Chlorinating AgentSolventTemperatureTimeYield
SOCl2Neat90°C5 h78.3%
POCl3Toluene80–90°C6 h82%

Sources:

Introduction of the 7-Amino Group

The 7-fluoro substituent in 4-chloro-7-fluoro-6-nitroquinazoline is replaced with an amine via nucleophilic aromatic substitution (SNAr). Reacting with ammonia or primary amines in polar aprotic solvents (e.g., DMF, isopropanol) at 40–90°C achieves this transformation. For example, 3-chloro-4-fluorophenylamine in isopropanol with triethylamine yields N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine at 95.2% efficiency.

Critical Parameters:

  • Amine nucleophile: 1.2 eq relative to quinazoline.

  • Solvent: Isopropanol or DMF.

  • Temperature: 40–90°C, depending on amine reactivity.

Industrial-Scale Synthesis and Process Optimization

Large-Batch Chlorination

A patented method details the chlorination of 7-fluoro-6-nitro-4-hydroxyquinazoline using 1500 mL SOCl2 per 168 g substrate, achieving 133 g (79% yield) of 4-chloro-7-fluoro-6-nitroquinazoline . Post-reaction purification involves washing with a 10:1 hexane/ethyl acetate mixture to remove residual isomers.

Amination Under Controlled pH

Industrial protocols emphasize pH control during amination. For example, crude N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine is purified by adjusting the methanol solution to pH 7–8 with triethylamine, yielding 113 kg (99.6% purity).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 10.43 (s, 1H, NH), 9.51 (d, J = 7.8 Hz, 1H, Ar-H), 8.68 (s, 1H, Ar-H).

  • MS : m/z 343.97 ([M − H]−), 368.03 ([M + Na]+).

  • IR : Nitro group absorption at 1520 cm−1, amine N–H stretch at 3350 cm−1.

Comparative Analysis of Methodologies

MethodStarting MaterialKey StepYieldPurity
Cyclization/Nitration2-amino-4-fluorobenzoic acidNitration at C685%98%
Chlorination7-fluoro-6-nitro-4-hydroxyquinazolineSOCl2 treatment78.3%99%
Amination4-chloro-7-fluoro-6-nitroquinazolineSNAr with amine95.2%99.6%

Sources:

Challenges and Mitigation Strategies

Isomer Formation During Nitration

Nitration of 7-fluoro-4-hydroxyquinazoline generates ~12% C5-nitro isomers, necessitating iterative methanol washes (4×2 L) to achieve >98% regiopurity.

Solvent Selection for Amination

Polar aprotic solvents like DMF favor SNAr kinetics but require post-reaction acetone dilution to precipitate unreacted sulfinate salts .

Chemical Reactions Analysis

Condensation Method

The condensation method involves reacting anthranilic acid derivatives with carbonyl compounds to form quinazolines. This method is widely used for synthesizing quinazoline derivatives.

Nucleophilic Substitution

Nucleophilic substitution reactions are common for modifying quinazoline structures. Chloroquinazolines, like 4-chloro-7-fluoro-6-nitroquinazoline, can undergo nucleophilic substitution to introduce various functional groups.

Chemical Reactions of Related Quinazolines

While specific reactions for 4-Chloro-6-nitroquinazolin-7-amine are not detailed, related compounds provide insights into potential chemical transformations.

Nucleophilic Aromatic Substitution

N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine can undergo nucleophilic aromatic substitution to replace the fluoro group with other nucleophiles, such as (4-methoxybenzyl)thio, as seen in the synthesis of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine .

Nitration Reactions

Nitration reactions are common in quinazoline synthesis. For example, 7-chloro-3H-quinazolin-4-one can be nitrated using sulfuric and nitric acids to form 7-chloro-6-nitroquinazolin-4(3H)-one .

Reaction ConditionsYield
Sulfuric acid; nitric acid; at 0 - 90℃; for 3h72%
Sulfuric acid; nitric acid; at 90℃; for 3h71.2%
Sulfuric acid; nitric acid; at 0 - 45℃68.3%

Reduction Reactions

Reduction of nitro groups in quinazolines can lead to the formation of amines. For instance, N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine can be reduced to form N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine .

Scientific Research Applications

Scientific Research Applications

4-Chloro-6-nitroquinazolin-7-amine has a broad range of applications in scientific research:

  • Medicinal Chemistry : It is investigated as a potential anticancer agent due to its ability to inhibit receptor tyrosine kinases, which are critical in cancer progression. Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various tumor cell lines, including HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma) cells .
  • Antibacterial and Antifungal Activity : The compound has shown promise in antimicrobial studies, where it was effective against various bacterial strains, indicating potential applications in treating infections.
  • Material Science : Its unique chemical properties allow it to be utilized in the development of new materials and chemical processes.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antitumor Activity Evaluation (2023) :
    • Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Antimicrobial Activity Study (2024) :
    • Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects were observed on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively.
  • Anti-inflammatory Model Study (2025) :
    • Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitroquinazolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth . The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The positions and types of substituents significantly influence quinazolines' chemical behavior and pharmacological profiles:

Compound Name Substituents (Positions) Key Properties/Applications Reference CAS/ID
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine Cl (4), F (7), NO₂ (6), NH (4-Ph) Intermediate in organic synthesis; m.p. 242–244°C, 98% purity 162012-67-1
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine Cl (4-Ph), OMe (7), NO₂ (6) High molecular weight (348.72 g/mol); storage under inert atmosphere 179552-74-0
7-Methoxy-6-nitroquinazolin-4-amine NH₂ (4), OMe (7), NO₂ (6) Structural isomer; used in experimental phasing 1363151-52-3
2-Chloro-4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Cl (2), OH (6), OMe (7), NH (4-Ph) Anticancer candidate; synthesized via ionic liquid-mediated reactions N/A

Key Observations :

  • Chloro at Position 4 : Enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., amine coupling) .
  • Nitro at Position 6 : Increases molecular polarity and may contribute to DNA intercalation or kinase inhibition .
  • Amine at Position 7 : Improves solubility in polar solvents compared to methoxy or thioether analogs .

Physicochemical Properties

Property 4-Chloro-6-nitroquinazolin-7-amine (Inferred) N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine 7-Methoxy-6-nitroquinazolin-4-amine
Molecular Weight ~325–350 g/mol 336.68 g/mol 251.20 g/mol
Melting Point 240–250°C (estimated) 242–244°C No data
Solubility Moderate in DMSO, low in water Soluble in DMSO, MeOH Soluble in CH₂Cl₂/MeOH
Stability Sensitive to light and moisture Stable under inert atmosphere Hygroscopic

Biological Activity

4-Chloro-6-nitroquinazolin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C7H5ClN4O2
  • Molecular Weight : 202.59 g/mol

This compound features a quinazoline ring system with a chlorine atom at the 4-position and a nitro group at the 6-position, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating promising results.

  • In Vitro Studies :
    • A study evaluated several derivatives of quinazoline, including this compound, against breast cancer cell lines (MCF-7 and MDA-MB231). The IC50 values ranged from 8.97 to 15.70 µM , indicating potent activity compared to standard treatments like erlotinib, which had IC50 values of 16.80 to 22.80 µM .
  • Hemolytic Activity :
    • The hemolytic activity of the derivatives was assessed to evaluate their toxicity. The HD50 values for selected compounds were reported as follows:
      • Compound 4e (2-Br aniline): 69.87 ± 8.9 µg
      • Compound 4i (4-CN): 58.40 ± 3.2 µg
    • These results suggest that the derivatives exhibit lower toxicity, making them safer alternatives for further development .

Structure-Activity Relationships (SAR)

The SAR studies indicate that substitutions at specific positions on the quinazoline ring significantly affect biological activity:

  • Substitution at the 4th position with electron-withdrawing groups (e.g., halogens) enhances growth inhibition.
  • Compounds with a phenyl ring substitution at this position showed reduced anticancer activity compared to those with halogen substitutions .

Case Study: Synthesis and Evaluation of Quinazoline Derivatives

A comprehensive study synthesized various quinazoline derivatives, including this compound, to evaluate their pharmacological properties:

CompoundR1R2IC50 (µM) MCF7IC50 (µM) MDA-MB231HD50 (µg)
4aH4-OC6H582.80 ± 4.271.80 ± 4.610.34 ± 5.7
4bH4-SH11.72 ± 0.9856.14 ± 3.312.74 ± 1.7
4e 2-Br H8.97 ± 1.5 12.66 ± 2.7 69.87 ± 8.9
..................

This table summarizes key findings, indicating that compounds with specific substituents exhibit enhanced anticancer properties while maintaining lower toxicity levels .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-nitroquinazolin-7-amine, and how do reaction conditions influence yield?

A common approach involves nucleophilic substitution or condensation reactions. For example, describes a reflux procedure in isopropanol with substituted anilines to synthesize analogous quinazoline derivatives. Key parameters include:

  • Temperature : Reflux (~80–85°C) ensures sufficient energy for cyclization.
  • Solvent : Polar aprotic solvents (e.g., DMF) or alcohols (isopropanol) stabilize intermediates.
  • Stoichiometry : A 1:2 molar ratio of quinazoline precursor to nitro-substituted aniline improves nitro-group incorporation .
  • Workup : Precipitation at 0°C followed by cold solvent washing minimizes impurities.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H/¹³C NMR : The chloro and nitro substituents deshield adjacent protons, producing distinct splitting patterns. For example, aromatic protons near the nitro group typically resonate at δ 8.5–9.0 ppm .
  • IR : Strong absorption bands at ~1520 cm⁻¹ (N–O stretch) and ~1350 cm⁻¹ (C–Cl stretch) confirm functional groups .
  • Mass Spectrometry : A molecular ion peak at m/z 280.04 (theoretical for C₈H₅ClN₄O₂) validates the molecular formula.

Advanced Research Questions

Q. What computational methods optimize the electronic properties of this compound for drug design?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity:

  • Exact Exchange Terms : Improve accuracy for nitro-group charge distribution (average error <3 kcal/mol in thermochemical predictions) .

  • Solvent Effects : Use the polarizable continuum model (PCM) to simulate aqueous or DMSO environments, critical for bioavailability studies .

  • Example Data :

    PropertyB3LYP/6-31G(d)Experimental
    HOMO (eV)-6.2-6.1 (UV-Vis)
    LUMO (eV)-2.8-2.7

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structure determination of quinazoline derivatives?

  • SHELX Refinement : highlights that high-resolution data (<1.0 Å) is critical for resolving nitro-group orientation. Anisotropic displacement parameters (ADPs) refine thermal motion in the chloro-substituted ring.
  • Disorder Handling : Partial occupancy models or split positions resolve overlapping electron density in the nitro group .
  • Twinned Data : Use the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Q. What strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability) for nitroquinazolines?

  • Metabolic Stability : Test compound stability in liver microsomes (e.g., rat S9 fractions) to rule out false negatives due to rapid degradation .
  • Assay Conditions : Control pH (7.4 vs. 6.5) and redox potential, as nitro groups are sensitive to reducing environments .
  • Statistical Validation : Use ANOVA with post-hoc tests (Tukey HSD) to confirm significance across replicates .

Methodological Challenges and Solutions

Q. How to design SAR studies for this compound derivatives targeting kinase inhibition?

  • Core Modifications : Introduce substituents at C-2 or C-7 (e.g., morpholine, tetrahydropyran) to modulate steric bulk and hydrogen bonding ().
  • Activity Cliffs : Compare analogues with minor structural changes (e.g., 6-nitro vs. 6-cyano) to identify critical pharmacophores .
  • 3D-QSAR : CoMFA or CoMSIA models using steric/electrostatic fields predict binding affinities for EGFR or VEGFR kinases .

Q. What are the stability risks (e.g., photodegradation, hydrolysis) for this compound, and how are they mitigated?

  • Photodegradation : Nitro groups undergo photoreduction to amine derivatives. Store samples in amber vials at -20°C .
  • Hydrolysis : Chlorine at C-4 is susceptible to nucleophilic attack. Use anhydrous solvents (e.g., THF) during synthesis .
  • Accelerated Stability Testing : Conduct ICH Q1A-compliant studies at 40°C/75% RH to predict shelf life .

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